2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol
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Overview
Description
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple hydroxyl and amino groups, which contribute to its reactivity and versatility in various chemical processes. This compound is often used in scientific research and industrial applications due to its ability to undergo a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol typically involves the reaction of 2,6-dihydroxyethylaminotoluene with dodecylphenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the amino groups can yield secondary or tertiary amines .
Scientific Research Applications
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, its hydrophobic dodecyl chain enables it to interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxyethylaminotoluene: A precursor in the synthesis of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol, known for its reactivity and versatility in chemical reactions.
Dodecylphenol: Another precursor, used in the synthesis of various industrial chemicals and polymers.
Uniqueness
This compound is unique due to its combination of hydroxyl, amino, and dodecyl groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
67845-80-1 |
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Molecular Formula |
C28H52N2O5 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-dodecylphenol |
InChI |
InChI=1S/C28H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-25-21-26(23-29(13-17-31)14-18-32)28(35)27(22-25)24-30(15-19-33)16-20-34/h21-22,31-35H,2-20,23-24H2,1H3 |
InChI Key |
OULHAICTILGDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C(=C1)CN(CCO)CCO)O)CN(CCO)CCO |
Origin of Product |
United States |
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